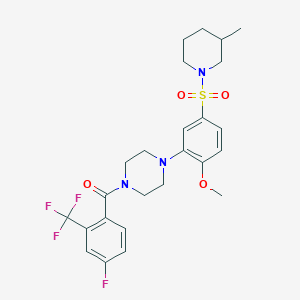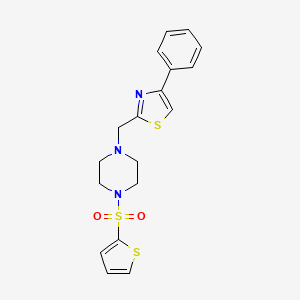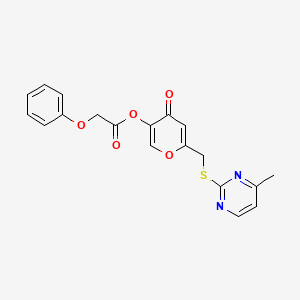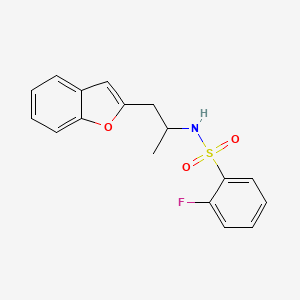
(4-Fluoro-2-(trifluoromethyl)phenyl)(4-(2-methoxy-5-((3-methylpiperidin-1-yl)sulfonyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of fluorine, trifluoromethyl, methoxy, and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The -CF3 group, when attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme , which is a key enzyme in the replication of retroviruses.
Pharmacokinetics
The presence of the -cf3 group can potentially influence these properties, as it has been associated with improved drug potency .
Result of Action
Given its potential role in inhibiting the reverse transcriptase enzyme , it can be inferred that it may have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone involves multiple steps, starting with the preparation of the core phenyl and piperazino structures. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluoro and trifluoromethyl groups onto the phenyl ring.
Sulfonylation: Addition of the sulfonyl group to the piperazino moiety.
Methoxylation: Incorporation of the methoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Key steps include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order fluorinated compounds, while reduction may produce simpler derivatives.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Shares the fluoro and trifluoromethyl groups but lacks the piperazino and sulfonyl moieties.
4-(Trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl group but differs in the overall structure.
Uniqueness
The uniqueness of 4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F4N3O4S/c1-17-4-3-9-32(16-17)37(34,35)19-6-8-23(36-2)22(15-19)30-10-12-31(13-11-30)24(33)20-7-5-18(26)14-21(20)25(27,28)29/h5-8,14-15,17H,3-4,9-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVAPARIANLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2902898.png)
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2902900.png)
![methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2902906.png)
![3-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2902907.png)
![2-oxo-6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B2902908.png)
![3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2902910.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)


![6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2902914.png)


![N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2902919.png)
